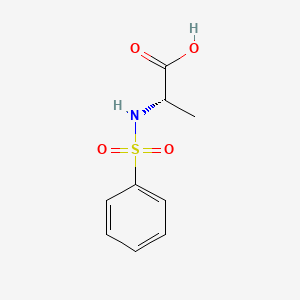

(2S)-2-benzenesulfonamidopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-benzenesulfonamidopropanoic acid is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 229.04087901 g/mol and the complexity rating of the compound is 314. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sulfur Chemistry in Acid Gas Treatment Sulfur chemistry plays a crucial role in the treatment of acid gases, a byproduct of hydrocarbon fuel processing. Advanced Claus process designs aim to capture higher amounts of sulfur, improving efficiency and reducing operational costs. This involves a deep understanding of sulfur chemistry, particularly in the thermal stage of the Claus reactor, to recover energy and enhance the quality of produced sulfur (Gupta, Ibrahim, & Shoaibi, 2016).

Synthesis of Functionalized Azoles Using CO2 The conversion of aniline derivatives with CO2 into functionalized azoles represents a significant method in organic synthesis. This process allows for the creation of benzene-fused azole compounds, such as benzimidazoles, benzothiazoles, and benzimidazolones, from anilines and CO2. Such methodologies suggest an avenue for producing biologically active azole derivatives, which could be related to the broader chemical family to which (2S)-2-benzenesulfonamidopropanoic acid belongs (Vessally et al., 2017).

Electrochemical Reduction of CO2 The electrochemical reduction of CO2, where carbon dioxide is utilized as a feedstock in organic synthesis, highlights an emerging field of research. Such processes are aimed at producing value-added chemicals from CO2, demonstrating the compound's potential in sustainable chemistry and environmental remediation efforts (Costentin, Robert, & Savéant, 2013).

Benzoxaboroles in Supramolecular Chemistry Benzoxaboroles, derivatives of phenylboronic acids, have found wide application in supramolecular chemistry due to their unique properties and ability to form stable structures through hydrogen bonding. This versatility underpins the potential of benzene derivatives in nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Applications in Drug Development Research into benzothiazoles has revealed their broad spectrum of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties. The structural simplicity of 2-arylbenzothiazoles, in particular, suggests their potential as antitumor agents, highlighting the significance of benzene derivatives in pharmaceutical research (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Propiedades

IUPAC Name |

(2S)-2-(benzenesulfonamido)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-7(9(11)12)10-15(13,14)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLXTMZRKBVYST-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427788 |

Source

|

| Record name | (S)-2-(phenylsulfonamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42908-31-6 |

Source

|

| Record name | (S)-2-(phenylsulfonamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6142204.png)

![6-benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol](/img/structure/B6142221.png)

![4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B6142236.png)

![(2S)-3-methyl-2-[(pyrrolidine-1-carbonyl)amino]pentanoic acid](/img/structure/B6142247.png)

![methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylate](/img/structure/B6142257.png)

![N-[(2-methylphenyl)methylidene]hydroxylamine](/img/structure/B6142263.png)

amine](/img/structure/B6142292.png)

![5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B6142295.png)

![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B6142303.png)